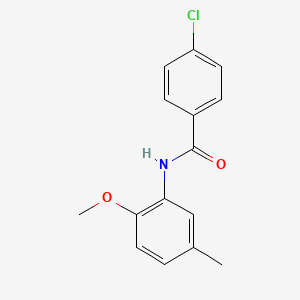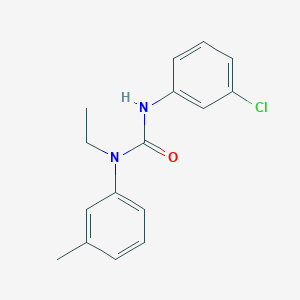![molecular formula C18H14N2O5 B15074745 Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate CAS No. 51544-24-2](/img/structure/B15074745.png)
Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves the reaction of pyrrolo[1,2-b]pyridazine derivatives with benzoyl chloride and dimethyl acetylenedicarboxylate (DMAD) under controlled conditions . The reaction is usually carried out in a solvent such as methanol at low temperatures (around -5°C) to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with molecular targets through hydrogen bonding, π-π stacking interactions, and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug discovery or material science .
Comparaison Avec Des Composés Similaires
Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate can be compared with other similar compounds, such as:
- Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Dimethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their physicochemical properties and applications.
Propriétés
Numéro CAS |
51544-24-2 |
|---|---|
Formule moléculaire |
C18H14N2O5 |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C18H14N2O5/c1-24-17(22)13-12-9-6-10-19-20(12)15(14(13)18(23)25-2)16(21)11-7-4-3-5-8-11/h3-10H,1-2H3 |
Clé InChI |
XJJVGGJJKKPPQB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
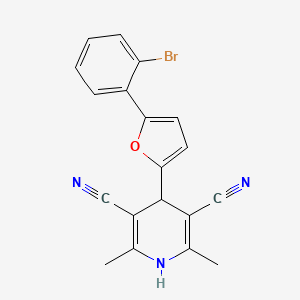
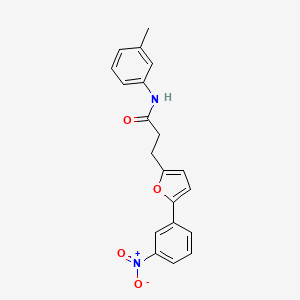
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)

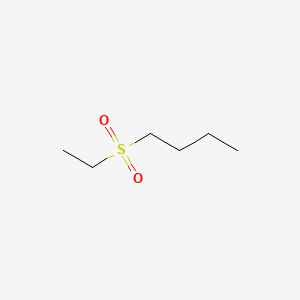

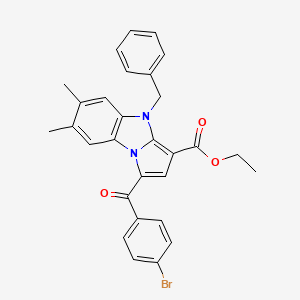
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
